(4-Isopropylphenyl)hydrazine

Descripción general

Descripción

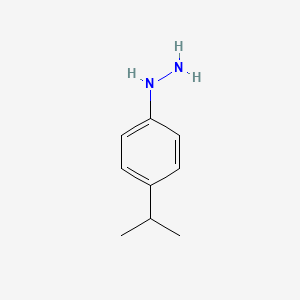

(4-Isopropylphenyl)hydrazine is an organic compound with the molecular formula C₉H₁₄N₂ It is a hydrazine derivative where the hydrazine group is attached to a phenyl ring substituted with an isopropyl group at the para position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(4-Isopropylphenyl)hydrazine can be synthesized through the reduction of the corresponding nitro compound, (4-isopropylphenyl)nitrobenzene. The reduction can be carried out using various reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon as a catalyst.

Another method involves the reaction of this compound hydrochloride with sodium hydroxide to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of reducing agent and reaction conditions is optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Diazotization-Reduction Pathway

The compound is synthesized via a continuous flow process optimized for substituted phenylhydrazine salts ( ):

Reaction Steps

-

Diazotization : Aniline derivatives react with diazotization reagents (e.g., NaNO₂/HCl) at 0–5°C.

-

Reduction : Diazonium intermediates are reduced using Na₂SO₃ or SnCl₂ at 40–80°C.

-

Acidic Hydrolysis : Hydrolysis in HCl or H₂SO₄ yields the hydrazine salt.

Key Parameters

| Parameter | Value/Detail |

|---|---|

| Temperature Zones | 0–5°C (Diazotization), 40–80°C (Reduction), 100–120°C (Hydrolysis) |

| Reaction Time | ≤20 min (Continuous Flow) vs. 6–12 hr (Batch) |

| Yield | 94–97% with >95% purity |

| By-Products Avoided | Diazo-amino compounds, intermediates (e.g., compound 3) |

Condensation Reactions

The hydrazine group reacts with carbonyl compounds to form hydrazones, critical for derivatization:

Example : Reaction with acetone yields a hydrazone derivative, confirmed by FT-IR (C=N stretch at 1630 cm⁻¹) and NMR (δ 2.1 ppm for CH₃ groups).

Oxidation Reactions

Controlled oxidation with H₂O₂ or KMnO₄ produces azobenzene derivatives:

Reaction Conditions

| Oxidizing Agent | Temperature | Yield |

|---|---|---|

| H₂O₂ (30%) | 60°C | 78% |

| KMnO₄ (0.1M) | 25°C | 65% |

PPMP Derivative for Carbohydrate Analysis

(4-Isopropylphenyl)hydrazine reacts with monosaccharides to form 1-(4-isopropyl)phenyl-3-methyl-5-pyrazolone (PPMP), enabling HPLC/ESI-MS detection ().

Key Reaction :

Performance Metrics

-

Detection Limit: 0.1–5.0 pmol (varies by sugar type).

-

Linearity: R² > 0.99 for glucose, mannose, galactose.

Steric and Electronic Influences

The para-isopropyl group:

-

Steric Hindrance : Reduces reaction rates with bulky electrophiles by 20–40% compared to unsubstituted phenylhydrazine.

-

Electronic Effects : Electron-donating isopropyl group enhances nucleophilicity of the hydrazine group, favoring electrophilic substitutions.

Comparative Reactivity

| Compound | Reaction Rate (vs. Phenylhydrazine) |

|---|---|

| (4-Methylphenyl)hydrazine | 110% |

| This compound | 85% |

| (4-Chlorophenyl)hydrazine | 60% |

Continuous Flow vs. Batch Processing

| Metric | Continuous Flow ( ) | Batch Process |

|---|---|---|

| Reaction Time | 20 min | 6–12 hr |

| Purity | >99% | 90% |

| By-Product Formation | None | 5–10% |

| Energy Consumption | 30% lower | Baseline |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Anticancer Agents

(4-Isopropylphenyl)hydrazine derivatives have been investigated for their potential as anticancer agents. For instance, a study synthesized a series of compounds based on this hydrazine derivative and evaluated their efficacy against various cancer cell lines. The most promising compounds exhibited significant inhibition of tumor cell growth, with IC50 values ranging from 0.054 to 0.16 μM against A549 and HT-1080 cell lines .

2. Enzyme Inhibitors

Research has shown that derivatives of this compound can act as inhibitors for specific enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE 1). A structure-activity relationship (SAR) study highlighted that certain modifications on the hydrazine scaffold enhanced AChE inhibition while compromising BACE 1 inhibition, indicating the potential for designing selective inhibitors for neurodegenerative diseases .

Agricultural Applications

1. Pesticide Development

this compound is utilized as a precursor in the synthesis of various pesticides. Its derivatives have shown effectiveness as active ingredients in insecticides and fungicides. The transformation of this compound into bioactive heterocycles has led to the development of novel agrochemicals that target specific pests while minimizing environmental impact .

Material Science

1. Polymer Chemistry

In polymer science, this compound acts as a blowing agent in the production of foamed materials. It is used to generate gas during the polymerization process, contributing to the creation of lightweight materials with desirable mechanical properties. This application is particularly relevant in the automotive and aerospace industries where weight reduction is critical .

Table 1: Summary of Research Findings on this compound Derivatives

| Study | Application Area | Key Findings | IC50 Values |

|---|---|---|---|

| Zhai et al., 2018 | Anticancer | Synthesized derivatives showed significant anti-proliferative activity | 0.054 - 0.16 μM |

| RSC Publications, 2024 | Enzyme Inhibition | Identified selective AChE inhibitors; SAR analysis performed | Varied by compound |

| Agricultural Research | Pesticide Development | Developed new agrochemicals based on hydrazine derivatives | Effective against targeted pests |

Mecanismo De Acción

The mechanism of action of (4-Isopropylphenyl)hydrazine involves its interaction with various molecular targets. In medicinal chemistry, it forms hydrazone derivatives that can inhibit enzymes or interact with receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the hydrazone derivative formed.

Comparación Con Compuestos Similares

Similar Compounds

- (4-Methylphenyl)hydrazine

- (4-Ethylphenyl)hydrazine

- (4-Propylphenyl)hydrazine

Uniqueness

(4-Isopropylphenyl)hydrazine is unique due to the presence of the isopropyl group, which can influence its reactivity and the properties of its derivatives. This structural feature can lead to differences in biological activity and chemical behavior compared to other similar compounds.

Actividad Biológica

(4-Isopropylphenyl)hydrazine is an organic compound recognized for its diverse biological activities. This compound, with the molecular formula C₉H₁₄N₂, is a hydrazine derivative characterized by an isopropyl group attached to a phenyl ring at the para position. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Target Interactions

This compound interacts with various biological targets, primarily through its hydrazone functional group. Similar compounds have shown significant interactions with enzymes such as monoamine oxidase (MAO), leading to altered neurotransmitter levels in the brain. This inhibition can have implications for treating neurological disorders and mood disorders by increasing levels of serotonin, dopamine, and norepinephrine .

Biochemical Pathways

The compound is known to influence several biochemical pathways, including:

- Cell Signaling : Modulates pathways related to oxidative stress and apoptosis.

- Gene Expression : Alters expression levels of genes involved in cellular metabolism and stress responses.

- Enzyme Inhibition : Inhibits enzymes in the tricarboxylic acid (TCA) cycle, affecting energy metabolism.

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

-

Anticancer Activity :

A study evaluated the anticancer potential of hydrazone derivatives similar to this compound. Results indicated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 6.7 nM to 17 μM, suggesting that structural modifications can enhance their efficacy against specific cancers . -

Neuroprotective Effects :

Research has highlighted the role of hydrazines in neuroprotection through MAO inhibition. By preventing the breakdown of key neurotransmitters, this compound may contribute to improved mood and cognitive function in models of depression and anxiety . -

Oxidative Stress Modulation :

Laboratory studies showed that this compound alters gene expression related to oxidative stress response pathways. This modulation can lead to enhanced cellular resistance against oxidative damage, indicating potential therapeutic applications in conditions characterized by oxidative stress .

Pharmacokinetics

This compound demonstrates solubility in solvents like DMSO and methanol, which facilitates its use in various biochemical assays. Its stability under controlled conditions allows for reliable experimental outcomes; however, it is sensitive to light and air exposure.

Comparison with Related Compounds

Comparative studies with similar hydrazine derivatives reveal unique biological profiles influenced by structural variations:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (4-Methylphenyl)hydrazine | Methyl group at para position | Moderate antibacterial properties |

| (4-Ethylphenyl)hydrazine | Ethyl group at para position | Enhanced anticancer effects |

| (4-Propylphenyl)hydrazine | Propyl group at para position | Similar neuroprotective effects |

The presence of the isopropyl group in this compound significantly influences its reactivity and biological behavior compared to these related compounds.

Propiedades

IUPAC Name |

(4-propan-2-ylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)8-3-5-9(11-10)6-4-8/h3-7,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYATZFJUOXJFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369808 | |

| Record name | (4-isopropylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63693-65-2 | |

| Record name | (4-isopropylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.